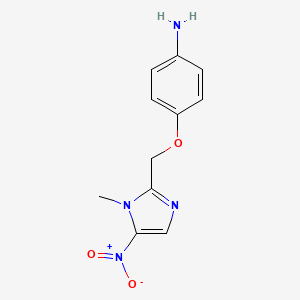![molecular formula C7H13O7P B12948601 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate CAS No. 35340-44-4](/img/structure/B12948601.png)
2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate: is an organic compound that features both phosphonooxy and ethoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate typically involves the reaction of ethylene glycol with phosphoric acid to form 2-(phosphonooxy)ethanol. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often require a controlled temperature and the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl chain.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce saturated alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its phosphonooxy group is of particular interest due to its potential interactions with biological systems.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties. The compound’s ability to undergo various chemical reactions makes it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity and functional groups make it suitable for creating specialized materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The phosphonooxy group can interact with enzymes or receptors, leading to various biological effects. The ethoxy group may also play a role in the compound’s overall activity by influencing its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
2-(Phosphonooxy)ethanol: This compound shares the phosphonooxy group but lacks the acryloyl moiety.
Ethylene glycol: A simpler compound that forms the backbone of 2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate.
Acryloyl chloride: A key reagent in the synthesis of the target compound.
Uniqueness: this compound is unique due to the combination of its functional groups
Eigenschaften
CAS-Nummer |
35340-44-4 |
|---|---|
Molekularformel |
C7H13O7P |
Molekulargewicht |
240.15 g/mol |
IUPAC-Name |
2-(2-phosphonooxyethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H13O7P/c1-2-7(8)13-5-3-12-4-6-14-15(9,10)11/h2H,1,3-6H2,(H2,9,10,11) |
InChI-Schlüssel |
LAZHPSLNAQRNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)


![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)



![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)


![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)


